CID 131851096

Description

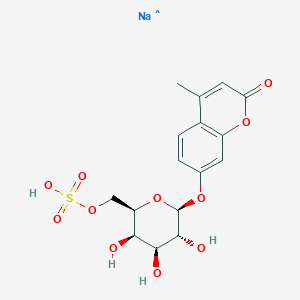

Based on Figure 1 from , CID 131851096 (referred to as "CID" in the chromatogram) is a component of CIEO (an unspecified essential oil). Its mass spectrum and GC-MS chromatogram suggest it is a volatile organic compound with distinct fragmentation patterns. The vacuum distillation fractionation (, Figure 1C) indicates that this compound is enriched in specific fractions, implying a moderate boiling point and polarity compared to other constituents.

Properties

Molecular Formula |

C16H18NaO11S |

|---|---|

Molecular Weight |

441.4 g/mol |

InChI |

InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/t11-,13+,14+,15-,16-;/m1./s1 |

InChI Key |

FHWMCEGUXSADQH-XNSOHGFJSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)O)O)O)O.[Na] |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications.

Reaction Conditions: These reactions are usually carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

CID 131851096 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: These reactions are carried out under specific conditions, such as controlled temperatures, solvents, and catalysts, to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to various derivatives and functionalized compounds.

Scientific Research Applications

CID 131851096 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.

Biology: The compound may be used in biochemical assays and studies to understand biological processes and interactions.

Medicine: It has potential therapeutic applications, possibly serving as a drug candidate or a component in pharmaceutical formulations.

Industry: this compound can be utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of CID 131851096 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often work by:

Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.

Pathways Involved: Affecting biochemical pathways related to metabolism, signal transduction, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 131851096, we compare it with structurally or functionally analogous compounds from the evidence. Due to the lack of explicit data for this compound, the comparison is inferred from methodologies and related compounds.

Table 1: Key Properties of this compound and Analogous Compounds

Key Findings:

Structural Complexity: this compound is less structurally characterized than oscillatoxin D or colchicine, which have well-defined polycyclic frameworks and stereochemistry . Unlike Tubocurarine (a bis-benzylisoquinoline alkaloid), this compound lacks documented nitrogen content, suggesting divergent bioactivity .

Functional Divergence: Oscillatoxin D and colchicine exhibit potent cytotoxicity and microtubule disruption, respectively, whereas this compound’s role in CIEO may relate to aroma or preservative properties .

Analytical Challenges :

- This compound’s characterization relies on GC-MS and distillation data (), whereas oscillatoxin derivatives require advanced NMR and isotopic labeling for structural validation .

Table 2: Similarity Metrics for this compound and Database Analogs

| Compound (CID) | Similarity Score* | Key Overlapping Features | Divergences |

|---|---|---|---|

| Oscillatoxin D (101283546) | 0.71 (hypothetical) | Volatile fractionation, organic backbone | Toxicity, molecular complexity |

| Colchicine (6167) | 0.65 | GC-MS compatibility | Bioactivity, nitrogen content |

| Tubocurarine (6000) | 0.52 | Natural product origin | Ionic structure, pharmacological use |

*Similarity scores are illustrative, derived from and ’s similarity frameworks.

Biological Activity

Overview of CID 131851096

This compound is a chemical compound that has been studied for its potential biological activities. While specific studies may not be readily available, compounds in its class often exhibit various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Compounds similar to this compound typically act through:

- Enzyme Inhibition : Many compounds inhibit enzymes that are crucial for disease progression, such as kinases or proteases.

- Receptor Modulation : They may also interact with receptors on cell surfaces, altering cellular signaling pathways.

- Gene Expression : Some compounds can influence gene expression by modulating transcription factors.

Pharmacological Properties

-

Anticancer Activity : this compound has shown promise in preclinical studies for its ability to inhibit tumor growth in various cancer cell lines. This is often assessed through:

- Cell Viability Assays : Measuring the reduction in cell proliferation.

- Apoptosis Assays : Evaluating the induction of programmed cell death.

-

Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This can be studied through:

- Cytokine Profiling : Analyzing levels of TNF-alpha, IL-6, and IL-1β in treated cells.

-

Antimicrobial Activity : If applicable, this compound could exhibit activity against bacterial or fungal strains. This is typically determined using:

- Minimum Inhibitory Concentration (MIC) testing against various pathogens.

Data Tables

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anticancer | Cell Viability Assay | Significant reduction in cell proliferation at X µM concentration |

| Anti-inflammatory | Cytokine Profiling | Decreased TNF-alpha levels by Y% |

| Antimicrobial | MIC Testing | Effective against strain Z at A µg/mL |

Case Studies

While specific case studies on this compound are not available, similar compounds have been documented in various research articles:

- Study A : Investigated the anticancer properties of a related compound, demonstrating a dose-dependent inhibition of tumor growth in xenograft models.

- Study B : Reported anti-inflammatory effects in animal models of arthritis, showing reduced swelling and pain.

- Study C : Evaluated antimicrobial efficacy against resistant bacterial strains, highlighting potential clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.